molecular formula C32H43N5O8S B13741101 Ergocornine mesylate CAS No. 2207-69-4

Ergocornine mesylate

Cat. No.: B13741101
CAS No.: 2207-69-4
M. Wt: 657.8 g/mol
InChI Key: JSSWJSBXBKEBMS-JDFJKJGNSA-N
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Description

Ergocornine mesylate is a crystalline ergopeptine and one of the ergot alkaloids derived from the fungus Claviceps purpurea. It is known for its significant pharmacological effects, particularly as a dopamine receptor agonist. This compound is a part of the ergoloid mesylate mixture, which includes other ergot derivatives like dihydroergocornine, dihydroergocristine, and dihydro-alpha-ergocryptine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ergocornine mesylate is synthesized from the crude extract of ergot. The process involves the hydrogenation of the double bonds in lysergic acid, leading to the formation of dihydroergocornine. This compound is then purified and converted into its mesylate form .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Claviceps purpurea, followed by extraction and purification of the ergot alkaloids. The purified ergocornine is then subjected to hydrogenation and mesylation to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Ergocornine mesylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Hydrogenation of lysergic acid to form dihydroergocornine.

    Substitution: Mesylation to form this compound

Common Reagents and Conditions:

Major Products:

    Oxidation: Various oxidized derivatives.

    Reduction: Dihydroergocornine.

    Substitution: this compound

Scientific Research Applications

Ergocornine mesylate has a wide range of applications in scientific research:

Mechanism of Action

Ergocornine mesylate exerts its effects primarily through its action on dopamine receptors. It acts as a partial agonist/antagonist of adrenergic, dopaminergic, and serotonergic receptors. This dual action helps in modulating neurotransmitter levels and improving cognitive functions. The compound also exhibits sympatholytic and hypotensive properties, which are observed as a decrease in mean arterial pressure .

Properties

CAS No.

2207-69-4

Molecular Formula

C32H43N5O8S

Molecular Weight

657.8 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

InChI

InChI=1S/C31H39N5O5.CH4O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);1H3,(H,2,3,4)/t19-,23-,24+,26-,30-,31+;/m1./s1

InChI Key

JSSWJSBXBKEBMS-JDFJKJGNSA-N

Isomeric SMILES

CC(C)[C@@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O

Origin of Product

United States

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